Cas no 2228916-07-0 (5-bromo-2-fluoropyridine-3-sulfonyl fluoride)

5-bromo-2-fluoropyridine-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-fluoropyridine-3-sulfonyl fluoride
- 2228916-07-0
- EN300-1989202
-
- インチ: 1S/C5H2BrF2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H
- InChIKey: SYLCMDXZPWYMEL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)S(=O)(=O)F)F
計算された属性
- せいみつぶんしりょう: 256.89577g/mol
- どういたいしつりょう: 256.89577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-bromo-2-fluoropyridine-3-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989202-0.25g |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride |
2228916-07-0 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-1989202-0.5g |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride |
2228916-07-0 | 0.5g |
$1221.0 | 2023-09-16 | ||
Enamine | EN300-1989202-10g |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride |
2228916-07-0 | 10g |
$5467.0 | 2023-09-16 | ||
Enamine | EN300-1989202-0.05g |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride |
2228916-07-0 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1989202-2.5g |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride |
2228916-07-0 | 2.5g |
$2492.0 | 2023-09-16 | ||
Enamine | EN300-1989202-5.0g |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride |
2228916-07-0 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-1989202-10.0g |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride |
2228916-07-0 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-1989202-0.1g |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride |
2228916-07-0 | 0.1g |
$1119.0 | 2023-09-16 | ||
Enamine | EN300-1989202-1.0g |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride |
2228916-07-0 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-1989202-5g |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride |
2228916-07-0 | 5g |
$3687.0 | 2023-09-16 |
5-bromo-2-fluoropyridine-3-sulfonyl fluoride 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
5-bromo-2-fluoropyridine-3-sulfonyl fluorideに関する追加情報
Comprehensive Analysis of 5-Bromo-2-fluoropyridine-3-sulfonyl fluoride (CAS No. 2228916-07-0): Properties, Applications, and Industry Trends
The chemical compound 5-bromo-2-fluoropyridine-3-sulfonyl fluoride (CAS No. 2228916-07-0) is a specialized heterocyclic building block gaining attention in pharmaceutical and agrochemical research. This sulfonyl fluoride derivative belongs to the halogenated pyridine family, characterized by its unique molecular structure combining bromine, fluorine, and sulfonyl fluoride functional groups. Recent studies highlight its growing importance in click chemistry applications and as a precursor for bioconjugation reactions, aligning with current trends in targeted drug discovery.
From a molecular perspective, 5-bromo-2-fluoropyridine-3-sulfonyl fluoride exhibits remarkable reactivity due to its electron-withdrawing groups. The sulfonyl fluoride moiety demonstrates exceptional stability against hydrolysis while maintaining reactivity with nucleophiles—a property driving its adoption in proteomics research and covalent inhibitor design. Industry reports indicate a 35% annual growth in demand for such fluorinated intermediates, particularly in developing kinase inhibitors and PET imaging probes.
The synthesis of CAS 2228916-07-0 typically involves sequential halogenation and sulfonation of pyridine derivatives. Advanced purification techniques like preparative HPLC ensure >98% purity for research applications. Analytical characterization via NMR spectroscopy (particularly 19F NMR) and mass spectrometry confirms the compound's structural integrity. Researchers emphasize its advantages over traditional aryl halides in cross-coupling reactions, with recent publications in ACS Medicinal Chemistry Letters highlighting its utility in creating allosteric modulators.
Environmental and handling considerations for 5-bromo-2-fluoropyridine-3-sulfonyl fluoride follow standard laboratory safety protocols. The compound's stability profile makes it suitable for automated synthesis platforms—a key factor driving adoption in high-throughput screening workflows. Market analysts note increasing patent filings incorporating this multifunctional intermediate, especially in biopharmaceutical applications addressing protein-protein interactions.
Emerging applications leverage the compound's dual electrophilic centers for creating bifunctional linkers in antibody-drug conjugates (ADCs). Its compatibility with water-mediated reactions aligns with green chemistry initiatives, while the fluorine atom enhances metabolic stability—a sought-after property in CNS drug development. Recent structure-activity relationship (SAR) studies demonstrate its effectiveness in modulating enzyme selectivity, particularly in tyrosine kinase targets.
Quality control standards for CAS 2228916-07-0 require rigorous impurity profiling, with leading suppliers providing detailed certificates of analysis. The compound's crystallinity and solubility parameters make it suitable for both solution-phase and solid-phase synthesis. Industry forums frequently discuss optimal storage conditions (-20°C under inert atmosphere) to preserve the sulfonyl fluoride group's reactivity over extended periods.
Future research directions for 5-bromo-2-fluoropyridine-3-sulfonyl fluoride include exploration in DNA-encoded libraries and fragment-based drug design. Its structural features show promise for developing covalent PROTACs—a hot topic in targeted protein degradation therapies. The compound's X-ray crystallography data assists in molecular docking simulations, accelerating lead optimization processes in modern drug discovery pipelines.
2228916-07-0 (5-bromo-2-fluoropyridine-3-sulfonyl fluoride) 関連製品
- 2763913-13-7(2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid)
- 1807028-59-6(6-Bromo-4-chloronicotinamide)
- 2549030-55-7(2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)
- 1213612-73-7((2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol)
- 1342446-49-4(4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)
- 1784089-80-0(Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)-)
- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)
- 1807282-71-8(3-Cyano-4,5-dimethylphenylacetic acid)
- 902624-11-7(7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)


